

Application Notes and Protocols: Fmoc-D-HoPhe-OH in Neuroscience Research

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Compound of Interest

Compound Name: **Fmoc-D-HoPhe-OH**

Cat. No.: **B151626**

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These application notes provide a comprehensive overview of the use of Fmoc-D-Homophenylalanine-OH (**Fmoc-D-HoPhe-OH**), a key building block in the synthesis of peptide-based compounds with significant potential in neuroscience research. The unique structural properties of D-HoPhe, including its D-configuration and extended side chain, offer advantages in developing metabolically stable and potent ligands for neurological targets.

Introduction to Fmoc-D-HoPhe-OH in Peptide Synthesis

Fmoc-D-HoPhe-OH is a non-proteinogenic amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for the stepwise and controlled addition of this amino acid into a growing peptide chain. The incorporation of D-HoPhe can influence the peptide's secondary structure and its resistance to enzymatic degradation, which are critical attributes for developing effective therapeutic peptides targeting the central nervous system.

A primary application of **Fmoc-D-HoPhe-OH** is in the synthesis of opioid receptor modulators. The D-configuration at the alpha-carbon and the homophenylalanine side chain can enhance binding affinity and selectivity for specific opioid receptor subtypes, such as the delta opioid receptor (DOR).

Application: Synthesis of Delta Opioid Receptor (DOR) Agonists

Fmoc-D-HoPhe-OH serves as a crucial component in the synthesis of potent and selective DOR agonists. These agonists are of significant interest for their potential analgesic properties with a reduced side-effect profile compared to traditional mu-opioid receptor agonists.

The incorporation of D-HoPhe into a peptide sequence can significantly impact its binding affinity for the delta opioid receptor. Below is a summary of binding affinity data for a peptide containing D-HoPhe compared to a standard ligand.

Compound	Receptor	K _i (nM)
D-HoPhe containing peptide	Delta Opioid Receptor	1.2
Naltrindole (Standard DOR antagonist)	Delta Opioid Receptor	0.2

Note: Lower K_i values indicate higher binding affinity.

This protocol outlines the manual synthesis of a peptide incorporating **Fmoc-D-HoPhe-OH** using standard Fmoc chemistry.

Materials:

- Rink Amide MBHA resin
- Fmoc-protected amino acids (including **Fmoc-D-HoPhe-OH**)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure

- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DTT)
- Water

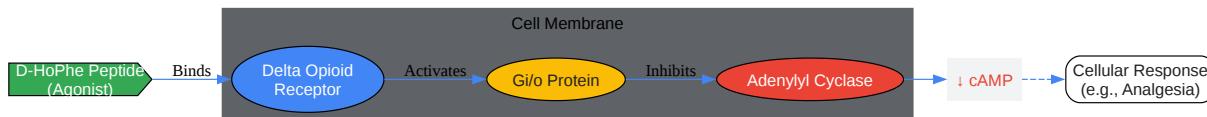
Procedure:

- Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
- Fmoc Deprotection:
 - Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
 - Repeat the treatment with fresh piperidine solution for 15 minutes.
 - Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - Dissolve the Fmoc-amino acid (e.g., **Fmoc-D-HoPhe-OH**) in DMF.
 - Add DIC and OxymaPure as activating agents.
 - Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.
 - Wash the resin with DMF and DCM.
- Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
- Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:
 - Prepare a cleavage cocktail of TFA/TIS/DTT/H₂O (e.g., 90:5:2.5:2.5 v/v).

- Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitate the crude peptide in cold diethyl ether.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

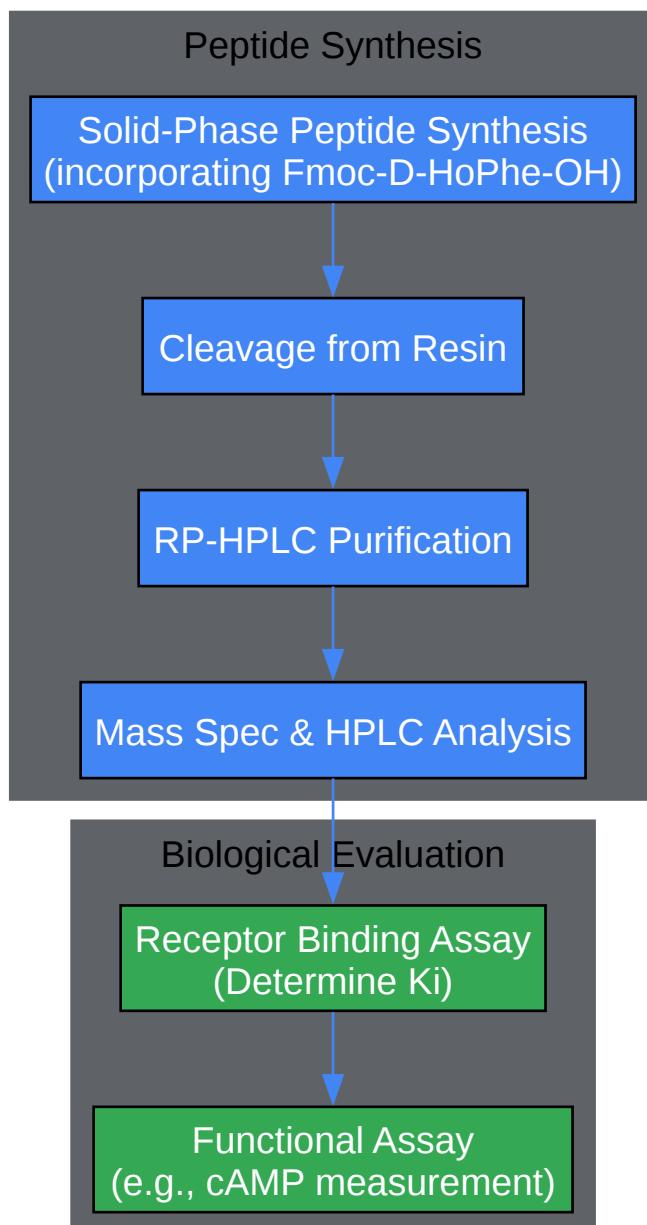
Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the conceptual signaling pathway of a DOR agonist and the experimental workflow for its synthesis and evaluation.



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Caption: Signaling pathway of a D-HoPhe containing DOR agonist.



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Caption: Experimental workflow for peptide synthesis and evaluation.

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